molecular formula C22H27ClN2O4S B2407108 1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922057-86-1

1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2407108
CAS No.: 922057-86-1
M. Wt: 450.98
InChI Key: NRZGETUVFACGKH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a benzo[b][1,4]oxazepin-4-one core substituted with an isobutyl group at position 5, two methyl groups at position 3, and a 4-chlorophenyl-methanesulfonamide moiety at position 5.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-11-18(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-5-7-17(23)8-6-16/h5-11,15,24H,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZGETUVFACGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H26ClN3O3S\text{C}_{21}\text{H}_{26}\text{ClN}_3\text{O}_3\text{S}

This indicates the presence of a chlorophenyl group, a sulfonamide moiety, and a tetrahydrobenzooxazepine structure.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized compound was evaluated for its antibacterial efficacy against multiple strains, revealing varying degrees of effectiveness.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Certain derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities are critical for therapeutic applications in treating conditions such as Alzheimer's disease and urea cycle disorders.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseStrong Inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence of specific functional groups significantly influences their pharmacological properties. For example:

  • Chlorophenyl Group : Enhances lipophilicity and contributes to antibacterial activity.
  • Sulfonamide Moiety : Essential for enzyme inhibition; modifications can enhance potency.
  • Tetrahydrobenzo[b][1,4]oxazepine Structure : Provides structural stability and may affect binding interactions with target enzymes.

Case Studies

A study conducted on a series of related compounds showed that modifications in the isobutyl chain and the introduction of electron-withdrawing groups led to improved inhibitory effects against AChE . The docking studies indicated strong interactions with the active site of the enzyme, suggesting a promising pathway for further development.

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility : The chlorophenyl and isobutyl groups are critical for bioactivity; modifications here significantly alter potency .
  • Methodological Insights : Combining Tanimoto/Dice metrics with graph-based comparisons improves prediction accuracy for target engagement .
  • Spectral Signatures : NMR and MS/MS data provide rapid dereplication tools for identifying analogs in complex mixtures .

Q & A

Q. Advanced: How can synthesis be optimized for scalability and yield?

Answer:

  • Continuous flow chemistry : Enhances reaction efficiency and reduces byproducts (e.g., 15% yield improvement in benzoxazepine formation) .
  • Reductive optimization : Sodium borohydride-mediated reduction of keto groups in tetrahydrobenzo[b]oxazepine intermediates improves stereochemical control .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) increase coupling reaction rates by 20% compared to THF .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

  • Spectroscopic methods :
    • ¹H NMR : Confirms substituent positions (e.g., isobutyl group at δ 1.2–1.4 ppm) .
    • LC-MS : Validates molecular weight (MW ≈ 424.5 g/mol) and detects impurities (<0.5%) .
  • X-ray crystallography : Resolves stereochemistry of the oxazepine ring and sulfonamide orientation .

Q. Advanced: How to address structural ambiguities in derivatives?

Answer:

  • Hybrid approaches : Combine DFT calculations (e.g., Gaussian09) with experimental NMR data to resolve tautomerism in the oxazepine ring .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to track sulfonamide nitrogen environments in complex matrices .

Basic: What preliminary biological screening methods are recommended?

Answer:

  • Enzyme inhibition assays : Screen against targets like spleen tyrosine kinase (SYK) using fluorescence-based assays (IC₅₀ ≤ 1.0 nM in related analogs) .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MDA-MB-231) to assess antiproliferative activity .

Q. Advanced: How to elucidate the mechanism of action for therapeutic potential?

Answer:

  • Kinase profiling panels : Test selectivity across 50+ kinases to identify off-target effects (e.g., JAK2 inhibition at IC₅₀ = 10 nM) .
  • Molecular docking : Simulate binding modes in SYK’s ATP-binding pocket (AutoDock Vina) to guide SAR studies .
  • Cellular pathway analysis : Western blotting for phosphorylation markers (e.g., ERK, AKT) in treated vs. untreated cells .

Basic: How to address solubility challenges in in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • pH adjustment : Buffers at pH 7.4 enhance sulfonamide ionization, improving aqueous solubility by 3-fold .

Q. Advanced: What formulation strategies improve bioavailability?

Answer:

  • Nanoemulsions : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release .
  • Prodrug design : Synthesize phosphate esters of the sulfonamide group to enhance intestinal absorption .

Basic: How to reconcile contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Control variables like ATP concentration (1 mM vs. 10 mM) in kinase assays, which alter IC₅₀ values by 5× .
  • Structural analogs : Compare activity of derivatives (e.g., allyl vs. isobutyl substituents) to identify critical functional groups .

Q. Advanced: What computational tools resolve discrepancies in target engagement?

Answer:

  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to validate docking predictions .
  • QSAR models : Corrogate substituent hydrophobicity (ClogP) with cellular potency (R² = 0.85 in SYK inhibitors) .

Basic: What are the compound’s stability profiles under storage?

Answer:

  • Thermal stability : Decomposes at >150°C (TGA data) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (5% loss over 6 months) .

Q. Advanced: How to design degradation studies for regulatory compliance?

Answer:

  • Forced degradation : Expose to 0.1N HCl/NaOH (24 hrs) and analyze via HPLC-PDA to identify acid/base-labile sites .
  • ICH guidelines : Conduct 40°C/75% RH stability testing for 3 months to predict shelf life .

Basic: What in vivo models are suitable for pharmacokinetic studies?

Answer:

  • Rodent models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; measure plasma levels via LC-MS/MS (LOQ = 1 ng/mL) .
  • Tissue distribution : Quantify accumulation in liver/kidney using radiolabeled analogs (¹⁴C) .

Q. Advanced: How to mitigate metabolic clearance issues?

Answer:

  • CYP inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to extend half-life from 2 to 6 hrs .
  • Metabolite ID : Use HR-MS/MS to identify hydroxylated metabolites for structural optimization .

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